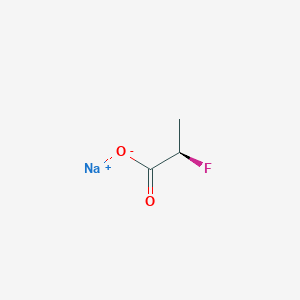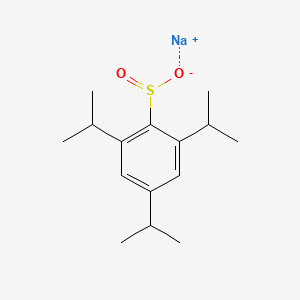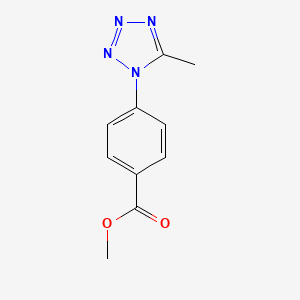![molecular formula C8H12N2O3 B6612303 methyl 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate CAS No. 932848-17-4](/img/structure/B6612303.png)
methyl 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate, also known as Methyl-DMA, is an organic compound that is widely used in scientific research and laboratory experiments. It is a derivative of oxazole and is composed of a methyl group, a dimethylamino group, and an oxazole-3-carboxylate group. Methyl-DMA is a versatile compound that has many applications in the field of biochemistry, physiology, and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Methyl 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate has many scientific research applications. It is used in the synthesis of various pharmaceuticals, including anti-inflammatory agents, antidiabetic agents, and antineoplastic agents. It is also used in the synthesis of various biochemicals, such as neurotransmitters, hormones, and vitamins. Additionally, methyl 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate is used in the synthesis of various organic compounds, such as dyes, pigments, and surfactants.
Wirkmechanismus
Methyl 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate acts as a nucleophile in organic reactions. It can react with electrophiles, such as carbonyl compounds, to form covalent bonds. This reaction is known as nucleophilic addition. In addition, methyl 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate can act as a base in organic reactions. It can react with acids, such as carboxylic acids, to form covalent bonds. This reaction is known as nucleophilic substitution.
Biochemical and Physiological Effects
methyl 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of aldehyde dehydrogenase, an enzyme that is involved in the metabolism of alcohol. Additionally, methyl 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate has been shown to inhibit the activity of cytochrome P450, an enzyme that is involved in the metabolism of drugs.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate has several advantages for lab experiments. It is a relatively inexpensive compound and is readily available. Additionally, it is a versatile compound that can be used in a variety of reactions. However, methyl 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate also has several limitations. It is a volatile compound and must be handled with care. Additionally, it is a toxic compound and must be handled with appropriate safety measures.
Zukünftige Richtungen
There are several potential future directions for methyl 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate. It could be used in the development of new pharmaceuticals and biochemicals. Additionally, it could be used in the synthesis of new organic compounds, such as polymers and catalysts. It could also be used in the development of new analytical techniques, such as chromatography and spectroscopy. Finally, methyl 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate could be used in the development of new medical treatments, such as gene therapy and stem cell therapy.
Synthesemethoden
Methyl 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate is synthesized through a multi-step procedure. The first step involves the reaction of 4-methoxybenzaldehyde with dimethylamine in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces a dimethylaminomethyl derivative of 4-methoxybenzaldehyde. The second step involves the reaction of the dimethylaminomethyl derivative with oxalyl chloride in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces methyl 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate.
Eigenschaften
IUPAC Name |
methyl 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-10(2)5-6-4-7(9-13-6)8(11)12-3/h4H,5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOSFIDFZUWCNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=NO1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![sodium 2-[2-(sulfonatooxy)ethoxy]ethan-1-ol](/img/structure/B6612244.png)




![4-methyl-7-phenoxy-1H,2H,3H,4H,9H-cyclopenta[b]quinolin-9-one](/img/structure/B6612272.png)
![ethyl 3-aminofuro[3,2-c]pyridine-2-carboxylate](/img/structure/B6612278.png)
![Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-diphenyl-](/img/structure/B6612282.png)


![Piperazine, 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-cyclohexyl-](/img/structure/B6612298.png)
![ethyl 1-benzyl-5-{[(3,4-dichlorophenyl)carbamoyl]amino}-1H-pyrazole-4-carboxylate](/img/structure/B6612301.png)